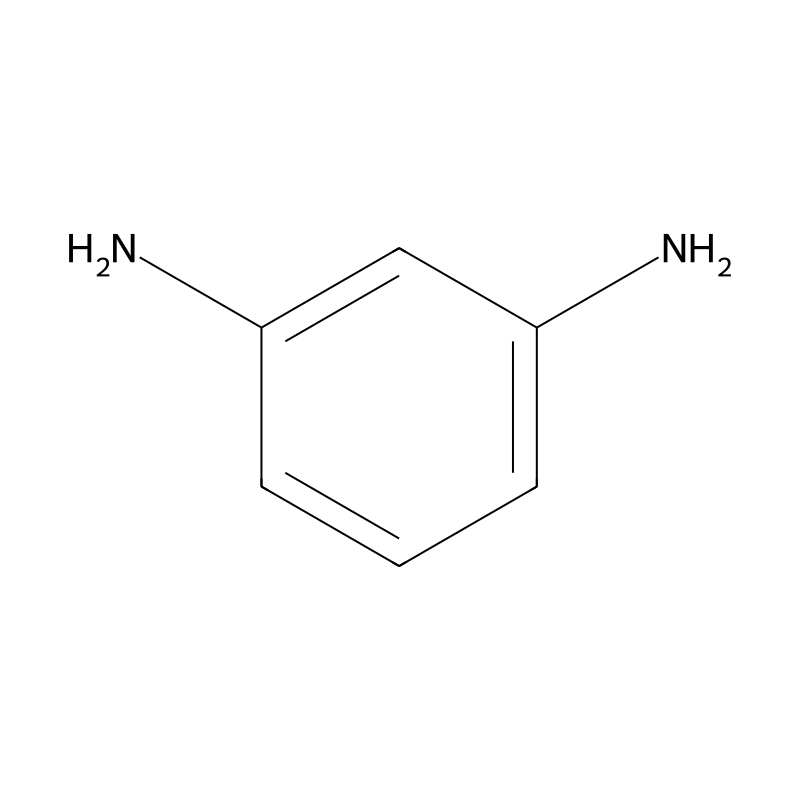

m-Phenylenediamine

C6H4(NH2)2

C6H8N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H4(NH2)2

C6H8N2

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.20 M

SOL IN WATER, METHANOL, ETHANOL, CHLOROFORM, ACETONE, DIMETHYLFORMAMIDE, METHYL ETHYL KETONE, DIOXANE; SLIGHTLY SOL IN ETHER, CARBON TETRACHLORIDE, ISOPROPANOL, DIBUTYL PHTHALATE. VERY SLIGHTLY SOL IN BENZENE, TOLUENE, XYLENE, BUTANOL.

In water, 2.38X10+5 mg/l at 20 deg

Solubility in water: soluble

Synonyms

Canonical SMILES

- Copolyamides: MPD can be co-polymerized with other diamines and diacid chlorides to form copolyamides. These polymers possess tailored properties depending on the starting monomers and have potential applications in engineering plastics, fibers, and membranes .

- Polyimides: MPD can be used to synthesize polyimides, a class of high-performance polymers known for their excellent thermal stability and mechanical strength. These materials are widely used in aerospace, electronics, and automotive applications due to their unique properties .

- Conducting Polymers: MPD can be incorporated into the synthesis of conducting polymers, which possess electrical conductivity. Research explores the potential of these materials in organic electronic devices, energy storage, and sensors .

m-Phenylenediamine in Material Science Research

Beyond polymers, m-Phenylenediamine finds applications in various material science research areas:

- Semiconductor Materials: Studies explore the use of MPD to synthesize semiconducting microparticles with potential applications in electronics and optoelectronic devices .

- Sorbent Materials: MPD-based materials are being investigated for their ability to absorb various pollutants, including heavy metals and organic contaminants, from water and air. This research holds promise for environmental remediation efforts .

- Membrane Technology: MPD can be used to modify the properties of membranes used in separation processes, such as reverse osmosis for water purification. Research explores tailoring membrane permeability and selectivity for improved efficiency .

m-Phenylenediamine, also known as 1,3-diaminobenzene or 3-aminophenylamine, is an organic compound with the chemical formula . It is a colorless solid that can appear as needle-like crystals but typically turns red or purple upon exposure to air due to oxidation. This compound is one of three isomers of phenylenediamine, the others being o-phenylenediamine and p-phenylenediamine. m-Phenylenediamine is primarily produced through the hydrogenation of 1,3-dinitrobenzene, which itself is synthesized via the dinitration of benzene .

- Acids: Neutralizes acids to form salts.

- Acid Chlorides and Anhydrides: Undergoes acylation reactions, forming amides.

- Oxidative Polymerization: Can polymerize in the presence of oxidizing agents, yielding conductive polymers .

For instance, a study highlighted the kinetic behavior of m-phenylenediamine in acylation reactions with benzoic anhydride using microfluidic systems .

m-Phenylenediamine exhibits significant biological activity. It has been noted for its potential toxicity, particularly affecting kidney function and causing methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing oxygen transport in the blood. Symptoms of exposure may include cyanosis (blue discoloration of skin), confusion, and dizziness. Prolonged exposure can lead to severe health complications .

The synthesis of m-phenylenediamine can be achieved through several methods:

- Hydrogenation of 1,3-Dinitrobenzene: This method involves the reduction of 1,3-dinitrobenzene using hydrogen gas in the presence of a catalyst.

- Dinitration of Benzene: The precursor 1,3-dinitrobenzene is synthesized by treating benzene with a mixture of nitric and sulfuric acids .

- Chemical Oxidative Polymerization: This method utilizes aluminum triflate as a co-catalyst for polymerizing m-phenylenediamine into conductive polymers .

m-Phenylenediamine has diverse applications across various industries:

- Textile Dyes: Used as a coupling agent in hair dyes and textile dyes.

- Polymers: Integral in producing aramid fibers, epoxy resins, and polyurea elastomers.

- Adhesives: Acts as an accelerator for adhesive resins.

- Electronics: Employed in the synthesis of conductive polymers for electronic applications .

Research on m-phenylenediamine interactions includes its reactivity with other chemicals and biological systems. For example, studies have explored its acylation kinetics and polymerization properties under various conditions. Additionally, its potential health impacts necessitate studies on occupational exposure limits and safety measures during handling .

m-Phenylenediamine shares structural similarities with other phenylenediamines but exhibits unique properties due to its specific arrangement of amine groups. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| o-Phenylenediamine | C6H4(NH2)2 | More reactive than m-phenylenediamine; used in dyes. |

| p-Phenylenediamine | C6H4(NH2)2 | Less toxic; primarily used in rubber production. |

| 4-Aminobenzoic Acid | C7H9NO2 | Used as a precursor for azo dyes; less toxic. |

m-Phenylenediamine's distinct reactivity patterns and health implications set it apart from its isomers, making it particularly valuable in specific industrial applications while also necessitating careful handling due to its toxicity .

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals, Liquid

WHITE CRYSTALS. TURNS RED ON EXPOSURE TO AIR.

Colorless or white colored needles that turn red or purple in air.

Color/Form

Colorless needles

RHOMBIC CRYSTALS FROM ALCOHOL

COLORLESS RHOMBIC NEEDLES

Dark oxidation products /are/ present in compound exposed to moist air.

XLogP3

Boiling Point

285.0 °C

284-287 °C

540-543°F

Flash Point

187 °C c.c.

280°F

Vapor Density

Relative vapor density (air = 1): 3.7

3.7

Density

1.0096 g/cu m at 58 °C

1.14 g/cm³

1.0696 at 136°F

LogP

log Kow = -0.33

-0.33

Melting Point

63.5 °C

62-63 °C

145-147°F

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

0.00 mmHg

1 MM HG @ 99.8 °C

Vapor pressure, Pa at 99.8 °C: 133

1 mmHg at 211.6°F, 0.0018 mmHg at 77°F

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

In Japan, m-phenylenediamine is available with a minimum purity of 98.5%. ... Dinitrobenzene and phenylenediamine isomers are /found/ as impurities.

Other CAS

541-69-5

Wikipedia

Methods of Manufacturing

PREPN: REDUCTION OF META-DINITROBENZENE OR NITROANILINE WITH IRON & HYDROCHLORIC ACID. PURIFIED BY CRYSTALLIZATION.

General Manufacturing Information

Organic fiber manufacturing

Plastic material and resin manufacturing

Synthetic dye and pigment manufacturing

1,3-Benzenediamine: ACTIVE

Analytic Laboratory Methods

METHOD TO DETERMINE PRESENCE OF M-PHENYLENEDIAMINE IN WATER IS BY THIN-LAYER CHROMATOGRAPHY.

Ultra-violet spectrophotometry has been used to analyze ... /m-phenylenediamine/ in air by aspiration through ethanol and absorbance measurement.

Paper chromatography, using six different solvent systems and fifteen spray reagents and ultra-violet light, has been used to separate m-phenylenediamine from other aminobenzene derivatives.

For more Analytic Laboratory Methods (Complete) data for 1,3-BENZENEDIAMINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

Stability Shelf Life

Dates

Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018